REACTION_CXSMILES
|
Cl[CH2:2][C:3]([N:5]1[C:13]2[C:8](=[CH:9][C:10]([O:17][CH3:18])=[C:11]([N+:14]([O-:16])=[O:15])[CH:12]=2)[CH2:7][CH2:6]1)=[O:4].C(=O)([O-])[O-].[K+].[K+].O1CCCC1.Cl.[CH3:31][NH:32][CH3:33]>O>[CH3:31][N:32]([CH3:33])[CH2:2][C:3]([N:5]1[C:13]2[C:8](=[CH:9][C:10]([O:17][CH3:18])=[C:11]([N+:14]([O-:16])=[O:15])[CH:12]=2)[CH2:7][CH2:6]1)=[O:4] |f:1.2.3,5.6|
|
Name
|
22L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1-(chloroacetyl)-5-(methyloxy)-6-nitro-2,3-dihydro-1H-indole
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)N1CCC2=CC(=C(C=C12)[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
767 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
7.5 L
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
453 g
|
Type
|
reactant
|
Smiles
|
Cl.CNC
|
Name
|
|
Quantity
|
3.75 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 hrs
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The organic solvent (THF) was removed in vacuo
|
Type
|
FILTRATION
|
Details
|
the resulting suspension was filtered by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
The solid collected
|
Type
|
CUSTOM
|
Details
|
was triturated from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CC(=O)N1CCC2=CC(=C(C=C12)[N+](=O)[O-])OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 740 g | |
YIELD: CALCULATEDPERCENTYIELD | 143.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |